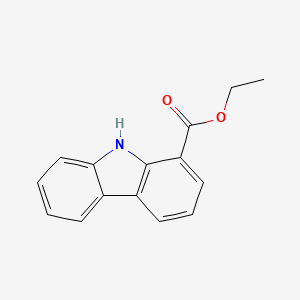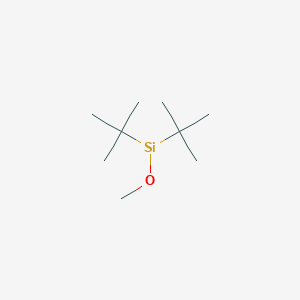
Methoxydi(tert-butyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxydi(tert-butyl)silane, also known as bis(1,1-dimethylethyl)methoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂OSi. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties. The compound is characterized by the presence of a methoxy group and two tert-butyl groups attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions: Methoxydi(tert-butyl)silane can be synthesized through the reaction of tert-butyl chloride with methoxysilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, this compound is produced using fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst. This method ensures high yields and purity of the desired silane .
化学反応の分析
Types of Reactions: Methoxydi(tert-butyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Substitution: Utilizes nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrosilylation: Produces organosilanes with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
科学的研究の応用
Methoxydi(tert-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of methoxydi(tert-butyl)silane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol intermediate, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and are influenced by the steric and electronic properties of the tert-butyl groups .
類似化合物との比較
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Comparison: Methoxydi(tert-butyl)silane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silanes like trimethoxysilane and triethoxysilane, which have smaller alkoxy groups and different reactivity profiles .
特性
分子式 |
C9H21OSi |
|---|---|
分子量 |
173.35 g/mol |
InChI |
InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3 |
InChIキー |
JBUAPGJVTKQOSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
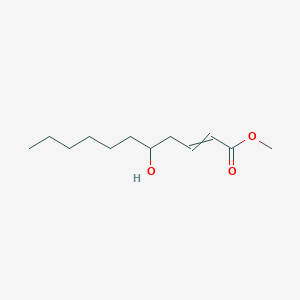
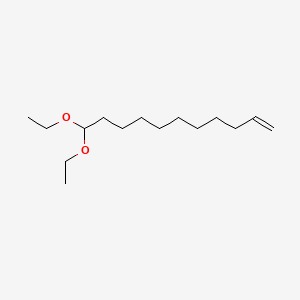
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
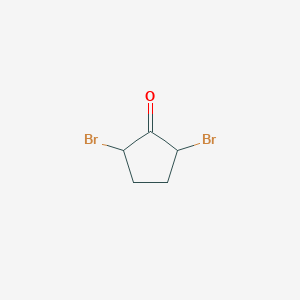
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

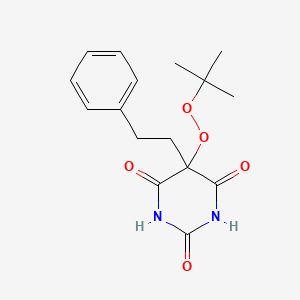

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)


